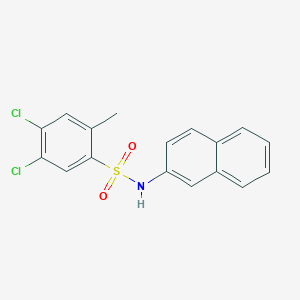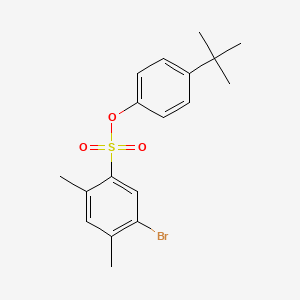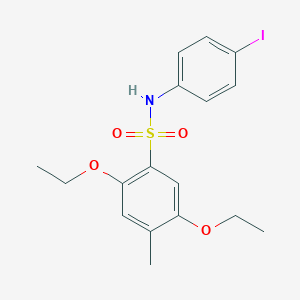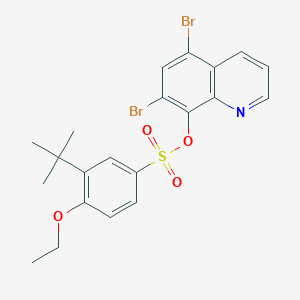
naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate (NBDBS) is an organic compound that has been studied extensively in the scientific research community. It is a highly versatile compound with a wide range of applications in organic synthesis, drug development, and biochemistry. NBDBS has been used in a variety of laboratory experiments, including those related to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of the mechanism of action of drugs.
Scientific Research Applications
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, and it has been used as a starting material for the synthesis of various pharmaceuticals. It has also been used in the study of the biochemical and physiological effects of drugs, and it has been used to investigate the mechanism of action of drugs. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been used as a catalyst in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes.
Advantages and Limitations for Lab Experiments
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several advantages for laboratory experiments. It is a highly versatile compound, and it can be used in a wide range of experiments. Additionally, it is relatively easy to synthesize, and it has high yields and high purity. However, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate. It could be used in the development of new pharmaceuticals, as it has already been used in the synthesis of various drugs. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, and it could be used to investigate the mechanism of action of drugs. Additionally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate could be used as a catalyst in the synthesis of organic compounds, and it could be used to synthesize new organic compounds. Finally, naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate could be used in the study of the structure and function of proteins, as it has been shown to interact with certain proteins.
Synthesis Methods
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate is synthesized through a reaction between naphthalene-1-sulfonic acid and 2-bromo-4,5-dichlorobenzene. The reaction is carried out in an aqueous solution, and the resulting compound is a white solid. The reaction is typically carried out in a sealed flask at a temperature of 70-80°C, and the reaction time is usually between 1 and 2 hours. The reaction yields are typically high, and the purity of the product is usually greater than 95%.
properties
IUPAC Name |
naphthalen-1-yl 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O3S/c17-12-8-13(18)14(19)9-16(12)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQDQJKGMIZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)


![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)



![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)


